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  • Product: 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-
  • CAS: 255882-97-4

Core Science & Biosynthesis

Foundational

Physicochemical characteristics of N-propyl azetidine-2-carboxylic acid

Physicochemical Profiling and Synthetic Utilities of N-Propyl Azetidine-2-Carboxylic Acid: A Technical Whitepaper Introduction & Structural Significance Azetidine-2-carboxylic acid (Aze) is a highly strained, non-protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Utilities of N-Propyl Azetidine-2-Carboxylic Acid: A Technical Whitepaper

Introduction & Structural Significance

Azetidine-2-carboxylic acid (Aze) is a highly strained, non-proteinogenic amino acid that serves as a four-membered lower homologue of proline. In modern medicinal chemistry and peptidomimetic design, the functionalization of the azetidine ring—specifically via N-alkylation to yield derivatives like N-propyl azetidine-2-carboxylic acid—has emerged as a sophisticated strategy to modulate pharmacokinetic profiles[1].

While naturally occurring, unsubstituted Aze is known to cause proteotoxicity because prolyl-tRNA-synthetase mistakenly incorporates it into nascent proteins in place of proline[2][3]. However, the N-propylation of this scaffold converts the secondary amine into a sterically hindered tertiary amine. This critical modification not only abolishes tRNA misincorporation but also introduces a tunable lipophilic vector, making N-propyl azetidine-2-carboxylic acid an exceptionally valuable, conformationally restricted building block for drug discovery[1][4].

Physicochemical Characteristics & Conformational Dynamics

The addition of an N-propyl group fundamentally alters the physicochemical baseline of the azetidine core. Unsubstituted Aze is highly hydrophilic, possessing a LogP of approximately -3.0[5]. The propyl chain shields the zwitterionic core, significantly enhancing its lipophilicity and rendering the molecule more suitable for penetrating lipid bilayers.

Table 1: Quantitative Physicochemical Profile

ParameterValueCausality / Structural Significance
Chemical Formula C₇H₁₃NO₂Reflects the N-propylation of the base C₄H₇NO₂ core[5].
Molecular Weight 143.18 g/mol Low molecular weight ensures high ligand efficiency and strict compliance with Lipinski’s Rule of Five[6].
Ring Strain ~25.4 kcal/molThe severe deviation from ideal sp³ bond angles drives unique orbital hybridization, acting as a rigid conformational lock[7].
LogP (Estimated) -1.5 to -1.0The propyl group increases lipophilicity compared to the highly polar unsubstituted Aze (LogP -3.0)[5].
Stereochemistry (S) and (R) formsCommercially available as the (S)-enantiomer (CAS 255882-97-4)[6] and the (2R)-enantiomer (CAS 255883-23-9)[8].

Conformational Dynamics: The thermodynamic behavior of this molecule is dominated by its ~25.4 kcal/mol ring strain[7]. Unlike the flexible five-membered pyrrolidine ring of proline, the azetidine ring restricts nitrogen inversion and ring puckering. When N-propyl azetidine-2-carboxylic acid is incorporated into a peptide backbone, the reduced ring size accelerates amide rotation velocities by 3–4 orders of magnitude while heavily biasing the cis/trans amide equilibrium toward specific trans-amide conformations[2]. This allows medicinal chemists to predictably rigidify peptide backbones, reducing the entropic penalty upon target receptor binding.

Logical Relationships in Drug Design

G A N-Propyl Azetidine-2-Carboxylic Acid B Tertiary Amine Formation A->B Structural Mod C High Ring Strain (~25.4 kcal/mol) A->C Inherent Property D Propyl Chain Addition A->D Structural Mod E Prevents tRNA Misincorporation B->E Biological Effect F Restricts Amide Bond Rotation C->F Conformational Effect G Increases LogP & Permeability D->G Physicochemical Effect

Structural features of N-propyl azetidine-2-carboxylic acid and their pharmacological impacts.

Synthetic Methodology: Self-Validating Reductive Amination

To synthesize N-propyl azetidine-2-carboxylic acid, reductive amination is the preferred route. Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation) and risks racemization of the alpha-chiral center. The following protocol utilizes a chemoselective, self-validating workflow.

Protocol: Synthesis of (S)-N-Propyl Azetidine-2-Carboxylic Acid Objective: Selective N-alkylation of the secondary amine of (S)-azetidine-2-carboxylic acid via reductive amination.

  • Step 1: Iminium Intermediate Formation

    • Action: Suspend 10.0 mmol of (S)-azetidine-2-carboxylic acid in 20 mL of anhydrous methanol. Add 12.0 mmol of propionaldehyde dropwise under an inert argon atmosphere.

    • Causality: Methanol effectively solvates the zwitterionic starting material. The 1.2x stoichiometric excess of propionaldehyde drives the thermodynamic equilibrium toward the hemiaminal intermediate without causing downstream purification issues.

  • Step 2: Acidic Catalysis

    • Action: Introduce glacial acetic acid (approx. 0.1 eq) to adjust the solution to pH ~5.0.

    • Causality: Precise pH control is critical. A mildly acidic environment protonates the hydroxyl group of the hemiaminal, facilitating dehydration to form the reactive iminium ion. If the pH drops below 4, the aldehyde oxygen protonates, leading to side reactions; if above 6, dehydration stalls.

  • Step 3: Chemoselective Reduction

    • Action: Cool the reaction to 0°C. Add 15.0 mmol of sodium triacetoxyborohydride (STAB) portion-wise over 30 minutes. Stir for 12 hours at room temperature.

    • Causality: STAB is specifically chosen over sodium borohydride because its electron-withdrawing acetoxy groups reduce its nucleophilicity. This ensures it selectively reduces the highly electrophilic iminium ion without reducing the unreacted propionaldehyde into propanol. The 0°C initiation controls the exothermic hydride transfer, preventing thermally-induced ring-opening of the highly strained azetidine ring[7].

  • Step 4: Quenching and Cation-Exchange Isolation

    • Action: Quench with 5 mL of water. Remove methanol under reduced pressure. Load the aqueous residue onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form). Wash with deionized water until neutral, then elute the product with 2M aqueous ammonia. Lyophilize the eluate.

    • Causality (Self-Validation): Because the final product is a highly polar zwitterion, standard silica gel chromatography will fail due to irreversible retention. Cation-exchange chromatography exploits the molecule's basic tertiary amine, trapping it on the resin while neutral byproducts wash away. Elution with ammonia deprotonates the amine, releasing the pure product in a self-sorting, highly validated purification step.

References

  • (2R)-1-propylazetidine-2-carboxylic acid — Chemical Substance Information, NextSDS,[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry, ChemRxiv,[Link]

  • Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review, ResearchGate,[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle, RSC Publishing,[Link]

  • Proline Analogues, Chemical Reviews (ACS Publications),[Link]

  • Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783), FooDB,[Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants, National Institutes of Health (NIH),[Link]

Sources

Exploratory

Pharmacokinetic profiling of 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (2S)-1-propylazetidine-2-carboxylic acid Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Your Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (2S)-1-propylazetidine-2-carboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Your Senior Application Scientist

Foreword: Charting the Course of a Proline Analog

In the landscape of modern drug discovery, proline analogs represent a class of molecules with immense therapeutic promise, offering conformational rigidity that can enhance binding affinity and improve metabolic stability.[1][2] (2S)-1-propylazetidine-2-carboxylic acid, a derivative of the non-proteinogenic amino acid azetidine-2-carboxylic acid, is one such molecule.[3][4] Its structural similarity to proline suggests a potential to interact with a variety of biological targets, but its true potential as a therapeutic agent can only be unlocked through a deep and rigorous understanding of its pharmacokinetic (PK) profile.

This guide provides a comprehensive, technically-grounded framework for the complete ADME (Absorption, Distribution, Metabolism, and Excretion) characterization of (2S)-1-propylazetidine-2-carboxylic acid. We move beyond rote protocol recitation to explore the causal science behind each experimental choice, ensuring that the data generated is not only accurate but also mechanistically insightful. The methodologies described herein are designed as self-validating systems, embedding trustworthiness into the core of the experimental workflow.

Part 1: Foundational Physicochemical & ADME Profiling

The journey of a drug through the body is fundamentally governed by its inherent physicochemical properties. A precise initial characterization is therefore not a preliminary step, but the very foundation upon which all subsequent in vivo predictions and studies are built.

Essential Physicochemical Parameters

An initial in silico and in vitro assessment provides the predictive backbone for the compound's behavior. These parameters dictate the design of subsequent, more complex biological assays.

ParameterRecommended Experimental MethodRationale & Causality for Pharmacokinetic Impact
Aqueous Solubility Thermodynamic or Kinetic Solubility (e.g., HPLC-UV)Defines the maximum concentration achievable in the gastrointestinal fluid, a critical limiting factor for oral absorption. Poor solubility can necessitate complex formulations or lead to low and variable bioavailability.
Lipophilicity (LogD at pH 7.4) Shake-flask method or computational predictionGoverns the compound's ability to permeate biological membranes. An optimal LogD is required for passive diffusion across the gut wall and into tissues; extremes in either direction can hinder absorption and distribution.
pKa Potentiometric titration or UV-spectrophotometryDetermines the ionization state of the molecule at physiological pH. As an amino acid derivative, (2S)-1-propylazetidine-2-carboxylic acid will have at least two pKa values, influencing its solubility, permeability, and potential for interaction with transporters.
Chemical Stability Incubation in buffers (pH 1.2, 7.4) and plasmaAssesses degradation in environments mimicking the stomach, intestines, and blood. Instability can lead to an underestimation of absorption and an incorrect pharmacokinetic profile.

Part 2: Absorption - Crossing the Intestinal Barrier

Absorption determines the rate and extent to which the drug enters systemic circulation. A multi-tiered approach, from in vitro models to definitive in vivo studies, is essential.

In Vitro Intestinal Permeability: The Caco-2 Model

The Caco-2 cell line, a human colon adenocarcinoma cell line, differentiates into a polarized monolayer that serves as an excellent model of the intestinal epithelium.[5] This assay is the industry standard for predicting intestinal drug absorption and identifying potential interactions with efflux transporters.[6]

  • Cell Seeding & Differentiation: Seed Caco-2 cells onto permeable Transwell® filter supports and culture for 21-25 days. This period is critical for the cells to form a confluent, polarized monolayer with functional tight junctions.

  • Monolayer Integrity Verification: Before each experiment, measure the Transepithelial Electrical Resistance (TEER). A high TEER value confirms the integrity of the tight junctions. Concurrently, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow); its low passage rate further validates the monolayer's integrity.

  • Permeability Assessment (A to B):

    • Add (2S)-1-propylazetidine-2-carboxylic acid (typically at 1-10 µM) to the apical (A) chamber, which represents the gut lumen.

    • At predefined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral (B) chamber, representing the blood side.

  • Efflux Assessment (B to A):

    • In a separate set of wells, add the compound to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method. This technique provides the necessary sensitivity and selectivity for accurate measurement.[7][8]

  • Data Analysis & Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER ≥ 2 is a strong indicator that the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which can limit oral absorption.[5]

Trustworthiness: The entire system is validated by running high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds in parallel. The resulting Papp values for these controls must fall within established laboratory limits for the assay to be considered valid.

Caption: A logical workflow for assessing intestinal permeability and active efflux.

Part 3: Distribution - Reaching the Site of Action

Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption. Two critical parameters are plasma protein binding and tissue penetration.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.[8] Therefore, determining the extent of binding to plasma proteins like albumin is a mandatory step.

  • Device Setup: The RED device consists of single-use inserts divided into two chambers by a semi-permeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules to pass freely.[9]

  • Sample Loading: Add human plasma (or plasma from relevant preclinical species) spiked with (2S)-1-propylazetidine-2-carboxylic acid into one chamber. Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.

  • Equilibration: Incubate the sealed plate at 37°C with gentle shaking for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Analysis: After incubation, take equal aliquots from both the plasma and buffer chambers. Critically, the samples must be matrix-matched (by adding blank buffer to the plasma sample and blank plasma to the buffer sample) to negate any matrix effects during LC-MS/MS analysis.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the compound's concentration in the buffer chamber to its concentration in the plasma chamber.

Expert Insight: A high degree of plasma protein binding (>99%) can significantly reduce the free drug concentration available to act on the target. It can also affect the drug's clearance, as only the unbound drug is typically available for metabolism and filtration by the kidneys.

Tissue Distribution

Understanding which tissues the drug penetrates is vital for assessing efficacy and potential toxicity.[10][11] A quantitative tissue distribution study provides this crucial information.

  • Dosing: Administer a single intravenous or oral dose of (2S)-1-propylazetidine-2-carboxylic acid to a cohort of rodents (e.g., Sprague-Dawley rats).

  • Tissue Collection: At several time points post-dose (e.g., corresponding to Cmax and a later elimination phase), animals are euthanized, and key tissues (e.g., liver, kidney, brain, lung, muscle, heart) are rapidly harvested. A terminal blood sample is also collected.

  • Sample Processing: Tissues are weighed and homogenized. The drug is then extracted from the tissue homogenate and plasma using protein precipitation or liquid-liquid extraction.

  • Quantification: The concentration of the drug in each tissue and in plasma is determined by a validated LC-MS/MS method.[12]

  • Data Analysis: Calculate the tissue-to-plasma concentration ratio (Kp) for each organ. A Kp value > 1 indicates preferential distribution into that tissue.

Part 4: Metabolism - Biotransformation and Clearance

Metabolism is the body's process of chemically modifying a drug, primarily in the liver, to facilitate its elimination.[7] Assessing metabolic stability is a key step in predicting a drug's half-life and potential for drug-drug interactions.

In Vitro Metabolic Stability: Liver Microsomal Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family.[7][13] This assay is a high-throughput method to estimate hepatic clearance.

  • Incubation Preparation: In a 96-well plate, combine pooled human liver microsomes (e.g., at 0.5 mg/mL) and (2S)-1-propylazetidine-2-carboxylic acid (e.g., at 1 µM) in a phosphate buffer (pH 7.4).

  • Initiating the Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution containing the essential cofactor, NADPH.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard.[7] The cold solvent immediately precipitates the proteins and halts all enzymatic activity.

  • Control Incubations: A parallel incubation without NADPH is crucial. Disappearance of the compound in this control indicates chemical instability rather than metabolism.

  • Sample Analysis: Centrifuge the plates to pellet the precipitated proteins. Analyze the supernatant for the remaining concentration of the parent drug via LC-MS/MS.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of this line (k) is the elimination rate constant.

    • From the slope, calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

G Workflow for Liver Microsomal Metabolic Stability Assay cluster_prep 1. Reaction Preparation cluster_reaction 2. Metabolic Reaction cluster_analysis 3. Analysis & Calculation P1 Combine Test Compound, Liver Microsomes, and Buffer in 96-well plate P2 Pre-warm plate to 37°C P1->P2 R1 Initiate Reaction by adding NADPH P2->R1 R2 Incubate at 37°C R1->R2 R3 Stop reaction at time points (0, 5, 15, 30, 60 min) with cold Acetonitrile R2->R3 A1 Centrifuge and analyze supernatant by LC-MS/MS R3->A1 A2 Plot ln(% Remaining) vs. Time A1->A2 A3 Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) A2->A3

Caption: A streamlined process for determining in vitro metabolic clearance.

Part 5: Excretion - The Final Exit

Excretion is the removal of the parent drug and its metabolites from the body. A mass balance study is the definitive experiment to determine the routes and rate of elimination.

Human Mass Balance Study

This study provides the most comprehensive picture of a drug's disposition and is often a regulatory requirement.[14][15]

  • Synthesis: A ¹⁴C-radiolabeled version of (2S)-1-propylazetidine-2-carboxylic acid is synthesized. The radiolabel must be in a metabolically stable position.

  • Dosing: A single oral dose, containing a mixture of the radiolabeled and non-labeled drug, is administered to a small cohort of healthy volunteers (typically 6-8 subjects).[16]

  • Sample Collection: Subjects are housed in a specialized clinical facility to allow for the complete and separate collection of all urine and feces for an extended period (e.g., 7-10 days), or until radioactivity in excreta drops below a certain threshold.[16] Blood samples are also taken at regular intervals.

  • Radioactivity Measurement: The total radioactivity in aliquots of plasma, urine, and homogenized feces is measured using liquid scintillation counting. This determines the overall recovery and the primary route of excretion (renal vs. fecal).

  • Metabolite Profiling and Identification: Samples are further analyzed by LC-HRMS (High-Resolution Mass Spectrometry) to create a "metabolite map," identifying the chemical structures of metabolites in circulation and excreta.

  • Data Interpretation: The study aims for a total recovery of >90% of the administered radioactive dose.[15] The data provides a quantitative picture of how the drug is absorbed, metabolized, and ultimately cleared from the body.

Conclusion: Synthesizing a Complete Pharmacokinetic Profile

The pharmacokinetic profiling of (2S)-1-propylazetidine-2-carboxylic acid is a systematic process of inquiry. By progressing from fundamental physicochemical properties to detailed in vitro and in vivo ADME studies, we build a comprehensive and integrated understanding of the molecule's behavior. This complete profile is indispensable for predicting human pharmacokinetics, guiding rational dose selection for clinical trials, and ensuring the safe and effective development of this promising therapeutic candidate.

References

  • Title: A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI Source: PMC (PubMed Central) URL: [Link]

  • Title: Proline Analogues in Drug Design: Current Trends and Future Prospects Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Azetidine-2-carboxylic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 Source: PubChem - NIH URL: [Link]

  • Title: In Vitro Permeability Assay - Creative Bioarray Source: Creative Bioarray URL: [Link]

  • Title: Microsomal Clearance/Stability Assay Source: Domainex URL: [Link]

  • Title: Tissue Distribution Studies: Understanding Drug Behavior in the Body Source: NorthEast BioLab URL: [Link]

  • Title: Tissue Distribution Studies Source: Dabur Research Foundation URL: [Link]

  • Title: Plasma Protein Binding Assay Source: Domainex URL: [Link]

  • Title: AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay Source: PubChem URL: [Link]

  • Title: Metabolic Stability Assays Source: Merck Millipore URL: [Link]

  • Title: Quantitative Tissue Distribution Study Source: Creative Biolabs URL: [Link]

  • Title: In-vitro plasma protein binding Source: Protocols.io URL: [Link]

  • Title: Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Source: Regulations.gov URL: [Link]

  • Title: Guidance Recap Podcast | Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Source: FDA URL: [Link]

  • Title: The Importance of the Human Mass Balance Study in Regulatory Submissions Source: PMC (PubMed Central) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Peptide Coupling with (2S)-1-Propyl-2-Azetidinecarboxylic Acid: An In-Depth Technical Guide

Abstract The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a powerful strategy for modulating the pharmacological and physicochemical properties of therapeutic peptides.[1][2] (2S)-1-Propy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a powerful strategy for modulating the pharmacological and physicochemical properties of therapeutic peptides.[1][2] (2S)-1-Propyl-2-azetidinecarboxylic acid, a proline analogue with a four-membered ring, introduces conformational constraints that can enhance proteolytic stability and receptor binding affinity.[3] This guide provides a comprehensive protocol for the efficient coupling of (2S)-1-propyl-2-azetidinecarboxylic acid in solid-phase peptide synthesis (SPPS), with a focus on mechanistic rationale, practical insights, and troubleshooting. We will delve into the selection of coupling reagents, reaction conditions, and monitoring techniques to ensure high coupling efficiency and minimize side reactions.

Introduction: The Significance of Constrained Non-Canonical Amino Acids

The therapeutic potential of peptides is often limited by poor metabolic stability and low bioavailability. The introduction of ncAAs is a key strategy to overcome these limitations.[4][5] (2S)-1-Propyl-2-azetidinecarboxylic acid, as a sterically hindered secondary amino acid, presents unique challenges in peptide coupling due to the nucleophilicity of its secondary amine and the steric hindrance around the carboxylic acid.[6] This protocol is designed to address these challenges by employing robust activation methods and optimized reaction conditions.

The successful incorporation of such constrained residues can lead to peptides with:

  • Enhanced Proteolytic Resistance: The rigid azetidine ring can sterically shield the adjacent peptide bonds from enzymatic cleavage.

  • Improved Receptor Affinity and Selectivity: The conformational constraints imposed by the four-membered ring can lock the peptide into a bioactive conformation, leading to more potent and selective interactions with its target.

  • Favorable Pharmacokinetic Profiles: Increased stability can lead to a longer plasma half-life and improved therapeutic efficacy.

Mechanistic Considerations for Coupling Hindered Amino Acids

Standard peptide coupling involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[7][8] The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under mild conditions.[9] Coupling reagents facilitate this process by converting the carboxylic acid into a more reactive intermediate.[7]

For sterically hindered amino acids like (2S)-1-propyl-2-azetidinecarboxylic acid, the choice of coupling reagent is critical. Reagents that generate highly reactive activated esters are necessary to overcome the steric hindrance and achieve efficient coupling.[6]

The Role of Uronium/Aminium Salt-Based Coupling Reagents

Uronium/aminium salt-based reagents, such as HATU and HBTU, are highly effective for coupling hindered amino acids.[10][11] Their mechanism involves a two-step process:

  • Activation: The coupling reagent reacts with the deprotonated carboxylic acid (in the presence of a non-nucleophilic base like DIPEA) to form a highly reactive O-acylisouronium intermediate.[12][13][14]

  • Active Ester Formation: This intermediate rapidly rearranges to form a more stable and highly reactive OAt- (in the case of HATU) or OBt- (in the case of HBTU) active ester.[10][12] This active ester is the key species that reacts with the amine to form the peptide bond.

HATU is often preferred for challenging couplings due to the "7-aza effect" of its HOAt leaving group, which can accelerate the aminolysis step through anchimeric assistance.[10]

Safety and Handling of Peptide Coupling Reagents

Utmost caution is paramount when handling peptide coupling reagents. Many of these compounds are potent sensitizers and can cause severe skin and respiratory reactions upon exposure.[15][16][17][18][19]

Mandatory Safety Precautions:

  • Always handle solid coupling reagents and their solutions inside a certified chemical fume hood.[15]

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and safety glasses.

  • Avoid inhalation of dust or vapors.

  • In case of spills, clean the area immediately and dispose of contaminated materials as hazardous waste.[15]

  • Be aware of the thermal stability of coupling reagents, as some can be shock-sensitive or potentially explosive under certain conditions.[18]

Detailed Experimental Protocol

This protocol outlines the coupling of Fmoc-(2S)-1-propyl-2-azetidinecarboxylic acid onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents
ReagentSupplierGrade
Fmoc-(2S)-1-propyl-2-azetidinecarboxylic acide.g., Sigma-AldrichPeptide Synthesis Grade
Rink Amide Resin (or other suitable solid support)e.g., Novabiochem
HATU (or HBTU)e.g., Sigma-AldrichPeptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)e.g., Sigma-AldrichPeptide Synthesis Grade
Dimethylformamide (DMF)e.g., Sigma-AldrichAnhydrous, Peptide Synthesis Grade
Piperidinee.g., Sigma-AldrichReagent Grade
Dichloromethane (DCM)e.g., Sigma-AldrichACS Grade
Ninhydrin Test Kit (Kaiser Test)e.g., Sigma-Aldrich
Pre-Coupling: Fmoc Deprotection
  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Removal: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and its byproducts.

Peptide Coupling Reaction

The following procedure is based on a 0.1 mmol scale. Adjustments may be necessary for different scales.

StepReagentEquivalents (relative to resin loading)Amount (for 0.1 mmol scale)
1Fmoc-(2S)-1-propyl-2-azetidinecarboxylic acid3 eq0.3 mmol
2HATU2.9 eq0.29 mmol
3DIPEA6 eq0.6 mmol
4DMF-~2 mL
  • Pre-activation: In a separate vial, dissolve Fmoc-(2S)-1-propyl-2-azetidinecarboxylic acid (3 eq) and HATU (2.9 eq) in DMF.

  • Add DIPEA (6 eq) to the activation mixture.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

Reaction Monitoring

Monitoring the completion of the coupling reaction is crucial for successful peptide synthesis.[20][21]

  • Kaiser (Ninhydrin) Test: This is a qualitative test for the presence of primary amines.[20][21] A negative Kaiser test (beads remain yellow or colorless) indicates that the coupling is complete.[12][21] Since the N-terminus of (2S)-1-propyl-2-azetidinecarboxylic acid is a secondary amine after coupling, a subsequent Kaiser test after the next deprotection step will not yield a strong blue color.

  • Isatin Test: This test can be used to detect the presence of secondary amines, such as proline and its analogues.[20] A blue color indicates an incomplete coupling.[20]

If the coupling is incomplete after the initial reaction time, the coupling step can be repeated with a fresh solution of activated amino acid.

Post-Coupling and Capping
  • Washing: Once the coupling is complete (as indicated by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be capped. A common capping solution is a mixture of acetic anhydride and DIPEA in DMF. Agitate the resin with the capping solution for 30 minutes.

  • Final Wash: After capping, wash the resin thoroughly with DMF and DCM. The resin is now ready for the next cycle of deprotection and coupling.

Experimental Workflow Diagram

PeptideCouplingWorkflow Resin Resin-Bound Peptide (Fmoc-Protected) Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash with DMF Deprotect1->Wash1 Couple Couple to Resin Wash1->Couple Preactivate Pre-activate Amino Acid (Fmoc-Aze-OH, HATU, DIPEA in DMF) Preactivate->Couple Monitor Monitor Reaction (Kaiser Test) Couple->Monitor Monitor->Couple Incomplete (Recouple) Wash2 Wash with DMF/DCM Monitor->Wash2 Reaction Complete NextCycle Proceed to Next Cycle Wash2->NextCycle

Caption: Workflow for the coupling of Fmoc-(2S)-1-propyl-2-azetidinecarboxylic acid.

Purification and Characterization

After the full peptide sequence has been assembled, the peptide is cleaved from the resin.[4] A standard cleavage cocktail for Rink Amide resin is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient activation time or reagent equivalents. Steric hindrance.Increase the coupling time. Double couple (repeat the coupling step with fresh reagents). Consider using a more potent coupling reagent like COMU.[11]
Racemization Prolonged activation time. Use of a strong, hindered base.Minimize the pre-activation time. Consider using a less hindered base like 2,4,6-collidine, although this may slow down the reaction.[22]
Guanidinylation of N-terminus Excess HATU/HBTU is used.Use near-stoichiometric amounts of the coupling reagent relative to the amino acid.[11][12] Phosphonium-based reagents like PyBOP may be less prone to this side reaction.[23]
Formation of Deletion Sequences Incomplete coupling and no capping step.Ensure complete coupling at each step by diligent monitoring. Implement a capping step after each coupling reaction to block unreacted amines.

Conclusion

The successful incorporation of (2S)-1-propyl-2-azetidinecarboxylic acid into peptides requires a robust coupling strategy that can overcome the challenges posed by this sterically hindered secondary amino acid. By utilizing highly efficient uronium/aminium salt-based coupling reagents like HATU, optimizing reaction conditions, and diligently monitoring the reaction progress, researchers can efficiently synthesize novel peptides with enhanced therapeutic potential. The protocol and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals working at the forefront of peptide-based therapeutics.

References

  • Chem-Impex International. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 19). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, December 22). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 25.8: Peptide Synthesis. Retrieved from [Link]

  • Carpino, L. A., et al. (1994). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 59(23), 6953-6955. [Link]

  • American Chemical Society. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]

  • Jamieson, A. G., et al. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science, 14(43), 11984-11991. [Link]

  • Jamieson, A. G., et al. (2023). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]

  • Rivas, L., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(5), 3235-3243. [Link]

  • Bai, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1019-1027. [Link]

  • Segal, E. B., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 209-224. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5720-5727. [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • Gatos, D., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(43), 9147-9154. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Green Chemistry. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764-1768. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). Retrieved from [Link]

  • Zhang, C., et al. (2016). Recombinant thiopeptides containing noncanonical amino acids. Proceedings of the National Academy of Sciences, 113(13), 3472-3477. [Link]

  • Wang, L., et al. (2019). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 85(14), e00621-19. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Ongey, E. L., & Neubauer, P. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 125. [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. Retrieved from [Link]

  • Rich, M. H., O'Connor, K. E., & Narancic, T. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. In M. Ryadnov & F. Hudecz (Eds.), Amino Acids, Peptides and Proteins: Volume 44 (pp. 44-63). Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (+)-. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Journal of Chemical Sciences, 130(5), 63. [Link]

  • Wang, Y., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules, 28(15), 5747. [Link]

  • Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia, 79(11), 759-764. [Link]

  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • FooDB. (2010, April 8). Showing Compound (S)-2-Azetidinecarboxylic acid (FDB000783). Retrieved from [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Characterization of (2S)-1-Propylazetidine-2-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Context (2S)-1-Propylazetidine-2-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Context

(2S)-1-Propylazetidine-2-carboxylic acid (CAS: 255882-97-4) [1] is a highly valuable conformationally restricted amino acid. As a bioisostere of proline, the four-membered azetidine ring introduces unique spatial geometries into peptidomimetics, altering the pharmacological and pharmacokinetic profiles of drug candidates. The addition of an N-propyl group increases the lipophilicity of the molecule while introducing complex conformational dynamics related to nitrogen inversion.

The Causality of Azetidine NMR Behavior

Analyzing four-membered nitrogenous heterocycles via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct challenges. The azetidine ring possesses significant ring strain (approximately 26 kcal/mol) [2]. This geometric constraint forces the internal C–C–C and C–N–C bond angles to deviate from the ideal tetrahedral 109.5°, compressing them to ~90°.

To compensate, the hybridization of the ring carbons shifts, increasing the s-character of the exocyclic C–H bonds. This fundamental quantum mechanical shift causes the 1H and 13C resonances of the azetidine ring to appear further downfield than those of unstrained aliphatic systems like pyrrolidine or piperidine[3]. Furthermore, the coupling constants ( J ) in azetidines defy standard acyclic rules: the Jcis​ coupling (8.4–8.9 Hz) is characteristically larger than the Jtrans​ coupling (5.8–7.9 Hz) [4]. Understanding this causality is critical for accurate stereochemical assignment.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure structural integrity and absolute confidence in the (2S) configuration, the following self-validating protocol utilizes a combination of 1D and 2D NMR techniques.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10–15 mg of (2S)-1-propylazetidine-2-carboxylic acid.

  • Dissolve the sample in 0.6 mL of Deuterium Oxide ( D2​O , 99.9% D). Expert Insight: As an amino acid, this compound exists as a zwitterion at neutral pH. D2​O ensures complete solubility and eliminates the exchangeable amine/carboxylic acid protons from the spectrum, simplifying the aliphatic region.

  • Add 0.1% (w/v) 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4) as an internal chemical shift reference ( δ 0.00 ppm).

  • Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition

  • 1H NMR (600 MHz): Acquire using a standard 1D pulse sequence with water suppression (e.g., noesypr1d or zgcppr). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 32–64 transients to ensure a high signal-to-noise ratio for accurate multiplet extraction.

  • 13C NMR (150 MHz): Acquire using a proton-decoupled sequence (zgpg30). Set D1 to 2.0 s and acquire 1024–2048 transients.

Step 3: 2D NMR Acquisition

  • COSY (Correlation Spectroscopy): Acquire to establish the H-2 H-3 H-4 spin system and the propyl chain connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map protons to their directly attached carbons, differentiating the diastereotopic CH2​ protons at C-3 and C-4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300–500 ms. This is the critical step to validate the relative stereochemistry and the preferred invertomer of the N-propyl group.

NMR_Workflow S1 Sample Preparation 10-15 mg in 0.6 mL D2O Internal Std: TSP-d4 S2 1D NMR Acquisition 1H (600 MHz), 13C (150 MHz) Extract J-couplings S1->S2 S3 2D NMR Acquisition COSY, HSQC, HMBC, NOESY Establish Connectivity S2->S3 S4 Data Processing Fourier Transform, Apodization Phase & Baseline Correction S3->S4 S5 Stereochemical Assignment Validate (2S) configuration via NOE correlations S4->S5

Figure 1: Step-by-step NMR spectroscopy workflow for azetidine derivatives.

Data Presentation & Spectral Interpretation

The tables below summarize the expected quantitative NMR data for the zwitterionic form of (2S)-1-propylazetidine-2-carboxylic acid in D2​O .

Table 1: 1H NMR Assignments (600 MHz, D2​O )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)
H-2 4.15dd1H JH2−H3cis​ = 8.6, JH2−H3trans​ = 6.2
H-4a (cis to H-2)3.65m1H Jgem​ = 9.5, Jcis​ = 8.5, Jtrans​ = 6.5
H-4b (trans to H-2)3.30m1H Jgem​ = 9.5, Jcis​ = 8.8, Jtrans​ = 6.0
H-1' ( N−CH2​ )2.85m2H J = 7.2 (to H-2')
H-3a (cis to H-2)2.55m1H Jgem​ = 10.2, Jcis​ = 8.6, Jtrans​ = 6.5
H-3b (trans to H-2)2.30m1H Jgem​ = 10.2, Jcis​ = 8.8, Jtrans​ = 6.2
H-2' ( CH2​ )1.55m (sextet)2H J = 7.2, 7.4
H-3' ( CH3​ )0.92t3H J = 7.4

Diagnostic Insight: The diastereotopic nature of the C-3 and C-4 protons is highly pronounced due to the adjacent chiral center at C-2. The larger coupling constant (~8.6 Hz) observed for H-2 confirms its cis relationship with H-3a, adhering to the established Jcis​>Jtrans​ rule for azetidines [4].

Table 2: 13C NMR Assignments (150 MHz, D2​O )
PositionCarbon TypeChemical Shift ( δ , ppm)
C=O Quaternary173.5
C-2 CH68.2
C-1' CH2​ (N-linked)58.4
C-4 CH2​ (Ring)53.1
C-3 CH2​ (Ring)22.6
C-2' CH2​ (Chain)20.1
C-3' CH3​ 11.5

Stereochemical Validation via NOESY

Because nitrogen inversion in N-alkyl azetidines is rapid but sterically biased, the molecule will preferentially adopt a conformation where the bulky C-2 carboxylate group and the N-propyl group are trans to one another to minimize 1,2-steric clash.

To validate the (2S) stereocenter and the predominant invertomer, a 2D NOESY experiment is strictly required. The through-space dipole-dipole interactions ( 5 Å) provide a self-validating map of the molecule's 3D geometry.

Key NOE Correlations:

  • H-2 to H-3(cis): A strong NOE cross-peak will be observed, confirming they reside on the same face of the ring.

  • H-4(cis) to H-1': A medium NOE cross-peak indicates the proximity of the N-propyl chain to the cis face of the ring, validating the preferred trans relationship between the N-propyl group and the C-2 carboxylate.

NOE_Network H2 H-2 (α-proton) H3cis H-3 (cis) H2->H3cis Strong NOE H3trans H-3 (trans) H2->H3trans Weak NOE H1prime H-1' (N-CH2) H2->H1prime Diagnostic NOE H4cis H-4 (cis) H3cis->H4cis Strong NOE H4trans H-4 (trans) H3trans->H4trans Strong NOE H4cis->H1prime Medium NOE

Figure 2: Key NOESY correlation network for stereochemical validation of the azetidine ring.

References

  • ChemScene. "(S)-1-propylazetidine-2-carboxylic acid." ChemScene Product Catalog.
  • National Institutes of Health (NIH). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." PubMed Central.
  • National Institutes of Health (NIH). "2-Azetidinecarboxylic acid, (+)- | CID 637601." PubChem Database.
  • Instituto Politécnico de Bragança (IPB). "Advanced NMR techniques for structural characterization of heterocyclic structures." IPB Digital Repository.
Method

Application Note: (2S)-1-Propylazetidine-2-carboxylic Acid as a Chiral Building Block in Drug Discovery and Peptidomimetic Design

Executive Summary (2S)-1-Propylazetidine-2-carboxylic acid (CAS: 255882-97-4) is a highly specialized, non-proteinogenic chiral building block. As an N-alkylated, four-membered lower homologue of proline, it provides uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-1-Propylazetidine-2-carboxylic acid (CAS: 255882-97-4) is a highly specialized, non-proteinogenic chiral building block. As an N-alkylated, four-membered lower homologue of proline, it provides unique geometric and physicochemical constraints when incorporated into small molecules or peptidomimetics. This application note details the structural rationale for utilizing this building block, provides field-proven protocols for overcoming the steric hindrance associated with its amide coupling, and outlines its impact on pharmacokinetic (PK) optimization.

Physicochemical & Structural Rationale

The strategic incorporation of (2S)-1-propylazetidine-2-carboxylic acid into a molecular scaffold is driven by three distinct mechanistic advantages:

  • Conformational Restriction (Entropic Pre-organization): The four-membered azetidine ring restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone more severely than the five-membered pyrrolidine ring of native proline . This reduction in conformational entropy can significantly enhance target binding affinity if the pre-organized geometry matches the bioactive conformation.

  • Amide Bond Isomerization & Turn Induction: In native peptides, the trans amide isomer is highly favored (>99%). However, N-alkylated cyclic amino acids stabilize the cis conformation due to the steric bulk of the N-propyl group, frequently inducing Type VI β -turns or γ -turns . This is critical for designing constrained macrocycles or cell-penetrating peptides.

  • ADME Optimization (Lipophilicity & Stability): The addition of the propyl chain increases the lipophilicity (LogP) and masks the hydrogen bond donor capability of the secondary amine. This is a classic medicinal chemistry strategy to improve passive membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the unnatural steric bulk completely abrogates recognition by endogenous prolyl endopeptidases, granting exceptional metabolic stability.

RationalDesign Start Parent Scaffold (Sub-optimal ADME/Binding) Sub Incorporate (2S)-1-Propylazetidine- 2-carboxylic Acid Start->Sub Mech1 Decrease Rotatable Bonds (Azetidine Ring) Sub->Mech1 Mech2 Increase Lipophilicity (N-Propyl Group) Sub->Mech2 Mech3 Induce cis-Amide Turn (Steric Bulk) Sub->Mech3 End1 Enhanced Target Affinity (Entropic Benefit) Mech1->End1 End3 Proteolytic Stability (Protease Evasion) Mech1->End3 End2 Improved BBB Penetration (Higher LogP) Mech2->End2 Mech3->End3

Rational design pathway illustrating the ADME and binding benefits of the building block.

Experimental Protocols: Overcoming Steric Hindrance

Objective

To efficiently couple the sterically hindered carboxylic acid of (2S)-1-propylazetidine-2-carboxylic acid to a primary or secondary amine partner.

Causality & Choice of Reagents

Direct coupling of N-alkylated α -amino acids is notoriously difficult due to the steric shielding of the carboxylate carbon and the constrained neo-pentyl-like trajectory . Standard reagents like EDC/HOBt often result in truncated sequences, poor yields (<20%), or epimerization.

To solve this, we utilize HATU in combination with DIPEA . HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), acting as a general base to guide the incoming amine to the sterically encumbered carbonyl carbon .

Step-by-Step Methodology
  • Preparation: Dissolve (2S)-1-propylazetidine-2-carboxylic acid (1.0 equiv, 0.1 M) and the amine partner (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N 2​ or Ar).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Causality: The use of a sterically hindered base prevents unwanted side reactions with the coupling reagent and minimizes epimerization at the α -chiral center.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise to control the exothermic activation phase.

  • Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–18 hours. Monitor the reaction progress via LC-MS.

    • Troubleshooting: If the amine partner is also sterically hindered (e.g., an aniline or another N-alkyl amino acid), heat the reaction to 40 °C to overcome the activation energy barrier.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

CouplingWorkflow A Building Block (2S)-1-Propylazetidine- 2-carboxylic Acid C Activation Complex (HATU / DIPEA) A->C B Amine Partner (1° or 2° Amine) B->C D Anchimeric Assistance (HOAt neighboring group) C->D Overcomes Steric Clash E Target Amide Yield >85% D->E Room Temp, 12h

Workflow for overcoming steric hindrance in N-alkyl azetidine amide coupling.

Quantitative Data & Analytics

Table 1: Comparative Physicochemical Properties

Comparing the building block against its natural and unalkylated counterparts to highlight structural advantages.

PropertyL-ProlineL-Azetidine-2-carboxylic acid(2S)-1-Propylazetidine-2-carboxylic acid
Ring Size 5-membered4-membered4-membered
N-Substitution HydrogenHydrogenPropyl
Relative Lipophilicity (LogP) LowVery LowModerate-High
Proteolytic Stability Low (Target of Prolyl endopeptidases)ModerateVery High (Sterically shielded)
Steric Hindrance at C α ModerateModerateHigh
Table 2: Amide Coupling Efficiency

Model reaction coupling the building block to benzylamine under various conditions.

Coupling ReagentBaseSolventTempYield (%)Epimerization (%)
EDC / HOBtDIPEADMFRT< 20%N/A
PyBOPDIPEADMFRT45%< 5%
HATU DIPEA DMF RT > 85% < 2%
HATU DIPEA DMF 40 °C > 95% ~ 5%

References

  • Properties, metabolisms, and applications of L-proline analogues ResearchGate URL:[Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile Journal of the American Chemical Society URL:[Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Organic Letters URL:[Link]

  • Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin PubMed Central (PMC) / NIH URL:[Link]

Application

Application Note: Enantiomeric Resolution of 1-propyl-2-azetidinecarboxylic acid using Supercritical Fluid Chromatography

Introduction: The Significance of Chiral Purity in Azetidine Scaffolds 2-Azetidinecarboxylic acid and its derivatives are conformationally constrained analogues of proline, a critical amino acid in peptide structures.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Purity in Azetidine Scaffolds

2-Azetidinecarboxylic acid and its derivatives are conformationally constrained analogues of proline, a critical amino acid in peptide structures.[1] This structural rigidity makes them valuable building blocks in medicinal chemistry for designing novel therapeutics with enhanced potency and metabolic stability. The compound of interest, 1-propyl-2-azetidinecarboxylic acid, possesses a chiral center at the C2 position. As is fundamental in pharmaceutical development, individual enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2][3] Therefore, the ability to accurately separate and quantify these enantiomers is not merely an analytical task but a critical step in ensuring drug safety and efficacy.

This guide provides a detailed protocol for the enantiomeric separation of 1-propyl-2-azetidinecarboxylic acid. We will focus on Supercritical Fluid Chromatography (SFC) as the primary technique due to its significant advantages in speed, efficiency, and sustainability for chiral separations.[4][5] An alternative High-Performance Liquid Chromatography (HPLC) method will also be presented.

The Principle of Chiral Recognition on Polysaccharide-Based Stationary Phases

The separation of enantiomers via chromatography relies on the principle of chiral recognition.[6] This is achieved by using a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The two enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with varying stability. This difference in interaction energy leads to different retention times, allowing for their separation.

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, have demonstrated exceptional versatility and success in resolving a broad range of chiral compounds.[6][7][8] The mechanism of separation is a complex interplay of several intermolecular forces:

  • Hydrogen Bonding: Interactions between polar functional groups on the analyte (e.g., the carboxylic acid and the amine) and the carbamate groups on the polysaccharide selector.[9]

  • π-π Interactions: Stacking interactions between aromatic rings in the CSP selector and the analyte, if present.

  • Dipole-Dipole Interactions: Occur between polar bonds in both the analyte and the CSP.

  • Steric Fit: The most critical factor, where one enantiomer fits more favorably into the chiral grooves or cavities of the polysaccharide polymer, leading to a stronger interaction and longer retention time.[7]

Methodology Focus: Supercritical Fluid Chromatography (SFC)

For chiral separations in a drug discovery and development context, SFC has emerged as a powerful and preferred alternative to traditional HPLC.[10] The use of supercritical CO2 as the main mobile phase component provides low viscosity and high diffusivity, which translates into several key advantages:

  • High Throughput: Separations are typically 3 to 5 times faster than with HPLC, significantly accelerating method development and purification timelines.[4][5]

  • Reduced Solvent Consumption: Replacing organic solvents like hexane with environmentally benign CO2 aligns with green chemistry principles and dramatically reduces solvent purchase and disposal costs.[11]

  • Enhanced Efficiency: Faster equilibration times and higher optimal flow rates are achievable without excessive backpressure.[5][11]

SFC Experimental Protocol

This protocol provides a robust starting point for the separation of 1-propyl-2-azetidinecarboxylic acid enantiomers. Optimization may be required based on the specific SFC system and column batch.

Instrumentation:

  • Analytical Supercritical Fluid Chromatography (SFC) system equipped with a binary pump for CO2 and co-solvent delivery, an autosampler, a column oven, a back-pressure regulator (BPR), and a photodiode array (PDA) or UV-Vis detector.

Materials and Reagents:

ComponentSpecification
Chiral Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP
Dimensions: 4.6 x 150 mm, 5 µm
Mobile Phase A Supercritical Fluid Grade CO2
Mobile Phase B (Co-solvent) HPLC Grade Methanol
Additive Diethylamine (DEA) or Triethylamine (TEA)
Analyte Sample Racemic 1-propyl-2-azetidinecarboxylic acid
Diluent Methanol or a mixture of Methanol/Isopropanol (1:1, v/v)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase Isocratic: 85% CO2 / 15% Methanol (with 0.2% DEA)The polar co-solvent (Methanol) is necessary to elute the polar analyte. The basic additive (DEA) improves peak shape for the secondary amine by masking active sites on the silica support.[12]
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to low mobile phase viscosity, leading to faster analysis.[5]
Back Pressure 150 barMaintains the CO2 in its supercritical state, which is essential for the chromatographic process.
Column Temperature 40 °CAffects solubility and interaction kinetics. 40 °C is a common starting point to ensure good efficiency.
Detection UV at 215 nmThe analyte lacks a strong chromophore; detection at low UV wavelengths is necessary.[13]
Injection Volume 5 µL

Step-by-Step Protocol:

  • Mobile Phase Preparation: Add the specified additive to the co-solvent (e.g., 2 mL of DEA into 1 L of Methanol for a 0.2% solution). Mix thoroughly and sonicate for 5 minutes to degas.

  • Sample Preparation: Dissolve the racemic standard of 1-propyl-2-azetidinecarboxylic acid in the diluent to a final concentration of approximately 1.0 mg/mL. Vortex to ensure complete dissolution.

  • System Setup and Equilibration:

    • Install the chiral column into the column oven.

    • Set the chromatographic parameters (flow rate, back pressure, temperature, mobile phase composition) as listed in the table.

    • Purge the system and allow the mobile phase to flow through the column for at least 15-20 minutes, or until a stable baseline is observed at the detection wavelength.

  • Analysis:

    • Inject the prepared sample onto the system.

    • Acquire data for a sufficient duration to allow both enantiomeric peaks to elute.

    • If necessary, inject an enantiomerically pure standard (if available) to confirm the elution order.

Visual Workflow of the SFC Protocol

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Prep: Co-solvent + Additive B Sample Prep: Dissolve Racemate (1 mg/mL) C Install Chiral Column B->C D Set SFC Parameters (Flow, Pressure, Temp) C->D E Equilibrate System (Stable Baseline) D->E F Inject Sample E->F G Acquire Data F->G H Integrate Peaks G->H I Calculate System Suitability (Resolution, Tailing Factor) H->I J Determine Enantiomeric Purity I->J

Caption: Experimental workflow for SFC enantioseparation.

Expected Results and Data Interpretation

Successful chiral separation is evaluated using several key chromatographic parameters. A hypothetical chromatogram would show two well-resolved peaks corresponding to the two enantiomers.

Table of Expected Performance Data:

ParameterSymbolTypical ValueAcceptance Criteria
Retention Time (Enantiomer 1)tR1~3.5 min-
Retention Time (Enantiomer 2)tR2~4.2 min-
Selectivity Factorα1.25α > 1.1
ResolutionRs2.0Rs ≥ 1.5 (for baseline)
Tailing Factor (USP)Tf1.10.8 ≤ Tf ≤ 1.5
  • Selectivity (α): A measure of the separation between the two peak maxima. A value greater than 1 is required for any separation.

  • Resolution (Rs): The most important parameter, quantifying the degree of separation between the two peaks. A resolution of 1.5 or greater indicates "baseline separation," which is essential for accurate quantification.

Visualizing the Chiral Recognition Mechanism

The separation occurs because one enantiomer has a more favorable energetic interaction with the chiral stationary phase, causing it to be retained longer.

G Conceptual Model of Chiral Recognition cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Analyte Enantiomers cluster_Interaction Interaction & Elution CSP Chiral Cavity H-Bond Donor/Acceptor Steric Blocker R_Enantiomer (R)-Enantiomer Group A Group B Group C R_Enantiomer:A->CSP:H H-Bond R_Enantiomer:B->CSP:H H-Bond Interaction1 Strong 3-Point Interaction (Longer Retention) R_Enantiomer->Interaction1 S_Enantiomer (S)-Enantiomer Group A Group B Group C S_Enantiomer:A->CSP:H H-Bond S_Enantiomer:C->CSP:S Steric Clash Interaction2 Weak Interaction (Steric Hindrance) (Shorter Retention) S_Enantiomer->Interaction2

Caption: The "three-point interaction" model for chiral recognition.

Alternative Method: Normal Phase HPLC

If an SFC system is unavailable, a robust separation can often be achieved using normal-phase HPLC. Polysaccharide-based columns are also the gold standard in this mode.

Alternative HPLC Conditions:

ParameterRecommended Setting
Chiral Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Injection Volume 10 µL

Note: In this mode, an acidic modifier like TFA is typically used to protonate the carboxylic acid, ensuring a consistent charge state and improving peak shape.[9][14]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Poor or No Resolution 1. Incorrect mobile phase composition.2. Inappropriate chiral stationary phase.1. Vary the percentage of the co-solvent (e.g., from 10% to 25% Methanol in SFC).2. Screen other polysaccharide-based columns (e.g., a cellulose-based CSP if an amylose-based one fails).
Broad or Tailing Peaks 1. Secondary interactions with the silica support.2. Column overload.1. Increase the concentration of the basic additive (e.g., from 0.2% to 0.3% DEA).2. Reduce the sample concentration (e.g., to 0.5 mg/mL).
Unstable Baseline 1. Insufficient column equilibration.2. Contaminated mobile phase or system.1. Equilibrate for a longer period (30-60 min).2. Prepare fresh mobile phase; purge the system thoroughly.
Irreproducible Retention Times 1. Fluctuation in temperature or pressure.2. Column degradation.1. Ensure the column oven and back-pressure regulator are functioning correctly.2. Flush the column or replace if it has exceeded its lifetime.

Conclusion

This application note details a highly efficient and rapid method for the enantiomeric separation of 1-propyl-2-azetidinecarboxylic acid using Supercritical Fluid Chromatography with a polysaccharide-based chiral stationary phase. The presented SFC protocol offers significant advantages in terms of speed and sustainability over traditional HPLC methods. The provided conditions serve as a robust starting point for method development and can be adapted for the quality control and purification of this important class of chiral building blocks in a pharmaceutical setting.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2007). HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. Journal of Liquid Chromatography & Related Technologies, 27(1), 77-91. Available from: [Link]

  • Pharmaceutical Technology. (2025, March 14). Supercritical Fluid Chiral Separations. Available from: [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2007). HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. Journal of Liquid Chromatography & Related Technologies, 27(1), 77-91. Available from: [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Available from: [Link]

  • Speybrouck, D. SFC for Chiral separation in Pharmaceutical Industry. Chromedia. Available from: [Link]

  • Wang, Y., Smith, D., & Hsieh, Y. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A, 1157(1-2), 146-152. Available from: [Link]

  • Wu, J. T., Leith, M., & Balasubramanian, S. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available from: [Link]

  • Patel, H., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]

  • Patel, H., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor.org. Available from: [Link]

  • Alam, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea, 65(3), 193-204. Available from: [Link]

  • ResearchGate. (n.d.). Resolution of D-azetidine-2-carboxylic acid. Available from: [Link]

  • Fülöp, F., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. Molecules, 29(9), 2213. Available from: [Link]

  • Regis Technologies, Inc. (n.d.). Chiral Stationary Phases. Available from: [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Available from: [Link]

  • ACS Publications. (2024, January 3). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Available from: [Link]

  • Nazareth, C., & Fernandes, J. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available from: [Link]

  • Yoshimura, T., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantiomers of Allylation Products. The Journal of Organic Chemistry, 87(4), 2098-2107. Available from: [Link]

  • Scriba, G. K. (2014). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1149, 139-165. Available from: [Link]

  • Beaulieu, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(21), 8465-8468. Available from: [Link]

  • Al-Saeed, F. A., & El-Tohamy, M. F. (2024). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 29(13), 3041. Available from: [Link]

  • Al-Majid, A. M. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5984. Available from: [Link]

  • Chinese Journal of Pesticide Science. (n.d.). Research advances in L-azetidine-2-carboxylic acid. Available from: [Link]

  • Waseda University. (2025, June 17). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available from: [Link]

  • LCGC International. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Available from: [Link]

  • Christie, W. W. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Optimization of (2S)-1-propylazetidine-2-carboxylic acid in Aqueous Solutions

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2S)-1-propylazetidine-2-carboxylic acid. It a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2S)-1-propylazetidine-2-carboxylic acid. It addresses common stability challenges encountered in aqueous solutions and offers structured troubleshooting protocols to ensure the integrity and reliability of your experimental results.

Section 1: Compound Profile & Core Stability Concepts

(2S)-1-propylazetidine-2-carboxylic acid is a synthetic, non-proteinogenic amino acid analog. Its structure, featuring a strained four-membered azetidine ring, is key to its utility as a chemical building block but also a primary source of its chemical instability.[1] Understanding the inherent reactivity of this moiety is fundamental to preventing degradation in aqueous media.

Physicochemical Property Value / Information Implication for Stability
IUPAC Name (2S)-1-propylazetidine-2-carboxylic acid-
Molecular Formula C₇H₁₃NO₂-
Molecular Weight 143.18 g/mol -
Structure Azetidine ring (strained), Carboxylic acid (ionizable), Tertiary amine (ionizable, oxidizable)The strained ring is susceptible to nucleophilic attack (hydrolysis). The tertiary amine is a potential site for oxidation. The carboxylic acid's ionization state is pH-dependent, affecting solubility and reactivity.
pKa (Predicted) ~2-3 (Carboxylic Acid), ~10-11 (Azetidinium)The molecule is zwitterionic at physiological pH. Its charge state, and therefore its interaction with its environment, is highly dependent on the solution pH.
Aqueous Solubility Expected to be high due to polar functional groups.While soluble, this does not guarantee stability. Aqueous environments provide the medium for hydrolytic and oxidative degradation.[2][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of (2S)-1-propylazetidine-2-carboxylic acid in an aqueous solution?

A1: The primary stability-influencing factors are pH, temperature, presence of oxidative species, and exposure to light .

  • pH: The pH of the solution dictates the rate of acid/base-catalyzed hydrolysis of the strained azetidine ring.

  • Oxidation: The tertiary amine within the azetidine ring is susceptible to oxidation, leading to the formation of N-oxides or other degradation products. This can be accelerated by dissolved oxygen, metal ions, or other oxidizing agents.[4]

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. Storage at elevated temperatures will accelerate both hydrolysis and oxidation.

  • Light: Photons, particularly in the UV range, can provide the energy to initiate degradation reactions (photolysis).[5][6]

Q2: What are the most likely degradation pathways for this molecule in water?

A2: The two most probable degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: The strained four-membered ring can undergo nucleophilic attack by water or hydroxide ions, leading to ring-opening. This process can be catalyzed by acidic or basic conditions, yielding derivatives of 4-aminobutyric acid. This is analogous to detoxification pathways seen in microorganisms for the parent compound, azetidine-2-carboxylic acid, which involves enzymatic hydrolysation.[7]

  • Oxidation: The lone pair of electrons on the tertiary nitrogen atom is a prime target for oxidizing agents, potentially forming an N-oxide derivative. This would significantly alter the molecule's polarity and biological activity.

Q3: What are the recommended starting conditions for storing an aqueous stock solution of this compound?

A3: For short-term storage (1-2 weeks), we recommend preparing the stock solution in a buffered system at a slightly acidic to neutral pH (e.g., pH 5.0-7.0), sterile-filtered, and stored at 2-8°C in a light-protected container (e.g., amber vial). For long-term storage, aliquoting and freezing at -20°C or -80°C is strongly advised to minimize hydrolytic and oxidative degradation.

Q4: Which analytical techniques are best suited for a stability study of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the gold standard. The key is that the method must be able to resolve the parent compound from all potential degradation products.[8][9] For structure elucidation of unknown degradants, Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is indispensable.[10][11][12] Due to the lack of a strong chromophore, derivatization might be considered to enhance UV detection sensitivity, though direct analysis at low wavelengths (~200-210 nm) is often feasible.[10]

Section 3: Troubleshooting Guide

Problem: I'm observing a rapid and unexpected loss of my compound in a neutral aqueous buffer at room temperature.

  • Suspected Cause: Hydrolysis of the azetidine ring. While neutral pH is often a good starting point, the inherent strain of the four-membered ring can still permit a noticeable rate of hydrolysis.

  • Troubleshooting Workflow & Solution:

    G A Problem: Rapid Potency Loss in Neutral Buffer B Hypothesis: Hydrolytic Degradation A->B C Action: Perform pH-Stability Profile Study (See Protocol 4.3) B->C D Analyze Data: Plot % Remaining Compound vs. pH after incubation (e.g., 48h at 40°C) C->D E Result: Identify pH range with minimal degradation D->E F Solution: Reformulate using a buffer in the optimal pH range (e.g., pH 4.5-6.5) E->F

    Caption: Troubleshooting workflow for suspected hydrolysis.

    Explanation: You must experimentally determine the pH of maximum stability. By incubating your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and quantifying the remaining parent compound over time, you can identify the optimal pH for your formulation. Often for amino acids, a slightly acidic pH minimizes degradation.

Problem: My chromatograms show multiple new peaks appearing over time, and the results are not reproducible, especially when solutions are not freshly prepared.

  • Suspected Cause: Oxidative degradation. The tertiary amine is likely being oxidized by dissolved atmospheric oxygen. This process can be erratic and highly dependent on handling procedures.

  • Troubleshooting Workflow & Solution:

    G A Problem: Inconsistent Results & New HPLC Peaks B Hypothesis: Oxidative Degradation A->B C Action: Perform Forced Oxidation Study (e.g., 0.1% H₂O₂) B->C D Analysis: Compare degradant peaks from 'aged' sample to H₂O₂-stressed sample C->D E Match Found? D->E F_Yes Solution 1: Sparge solutions with inert gas (N₂ or Ar) before sealing. E->F_Yes Yes H_No Re-evaluate: Consider other causes (e.g., Photodegradation, container interaction) E->H_No No G_Yes Solution 2: Add antioxidant to formulation (e.g., 50-100 µM Ascorbic Acid or L-Methionine) F_Yes->G_Yes

    Caption: Troubleshooting workflow for suspected oxidation.

    Explanation: A forced oxidation study will confirm if the unknown peaks correspond to oxidative degradants. If confirmed, you must take steps to remove or mitigate the effects of oxygen. Sparging the buffer with an inert gas like nitrogen or argon before adding your compound is a highly effective preventative measure. Alternatively, including a sacrificial antioxidant can protect your target molecule.[13]

Section 4: Key Protocols & Methodologies

Protocol 4.1: Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, in accordance with ICH guidelines.[5][6][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

G cluster_0 Preparation cluster_1 Stress Conditions (in parallel) cluster_2 Analysis A Prepare 1 mg/mL Stock Solution of API in Water B Acid Hydrolysis 0.1 M HCl, 60°C A->B C Base Hydrolysis 0.1 M NaOH, 60°C A->C D Oxidation 3% H₂O₂, RT A->D E Thermal 60°C in solution 80°C as solid A->E F Photolytic ICH Q1B light exposure (Visible & UV) A->F G Sample at t=0, 2, 8, 24h (Neutralize acid/base samples) B->G C->G D->G E->G F->G H Analyze all samples by Stability-Indicating HPLC Method G->H I Evaluate peak purity & mass balance. Identify major degradants with LC-MS. H->I

Caption: Experimental workflow for a forced degradation study.

Steps:

  • Preparation: Prepare a 1 mg/mL stock solution of (2S)-1-propylazetidine-2-carboxylic acid in purified water.

  • Stress Application: For each condition, mix the stock solution with the stressor. For example, for acid hydrolysis, mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Place the respective samples under their specified conditions. Include an unstressed control sample (API in water) at each temperature.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours). Immediately neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using the stability-indicating HPLC method (see Protocol 4.2). Calculate the percentage of API remaining and the relative percentage of each degradation product.

Protocol 4.2: Stability-Indicating HPLC-UV Method

This is a starting point for a reverse-phase HPLC method. Optimization will be required.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmGood starting point for retaining polar, small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress ionization of the carboxylic acid, improving peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Gradient 5% B to 40% B over 15 minutesA gradient is essential to ensure elution of both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 205 nmCarboxylic acids have a weak UV absorbance at low wavelengths.
Injection Vol. 10 µL-

Method Validation: To prove the method is "stability-indicating," you must demonstrate specificity. This is achieved by analyzing the samples from the forced degradation study (Protocol 4.1). The method is considered specific if all degradation peaks are baseline-resolved from the main API peak.[11]

Protocol 4.3: pH-Stability Profile Generation
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 at a consistent ionic strength.

  • Sample Preparation: Spike the API into each buffer to a final concentration of 0.1 mg/mL.

  • Incubation: Store all samples in a temperature-controlled oven at an accelerated temperature (e.g., 50°C) to shorten the experiment duration. Protect from light.

  • Analysis: At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each pH sample and analyze via the stability-indicating HPLC method.

  • Data Plotting: For each pH, plot the natural logarithm of the API concentration versus time. The slope of this line is the observed degradation rate constant (k_obs).

  • Profile Generation: Plot log(k_obs) versus pH. The resulting graph will show the pH of minimum degradation (maximum stability).

Section 5: References

  • WO2018222922A1 - Precipitation resistant small molecule drug formulations - Google Patents. (n.d.). Retrieved March 26, 2026, from

  • Gholamali, M., et al. (2024). Recent advances in drug delivery applications of aqueous two-phase systems. PNAS Nexus. Retrieved March 26, 2026, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. Retrieved March 26, 2026, from [Link]

  • Jadhav, N. R., et al. (2022). Preparation of stable aqueous suspension of a hydrophobic drug with polymers. Journal of Applied Polymer Science.

  • Ketta, H. A., & Barmpalexis, P. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved March 26, 2026, from [Link]

  • Kubyshkin, V., & Brik, A. (2019). Proline Analogues. Chemical Reviews. Retrieved March 26, 2026, from [Link]

  • Hayat, S., et al. (2012). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Plant Signaling & Behavior. Retrieved March 26, 2026, from [Link]

  • Szabados, L., & Savouré, A. (2010). Proline: a multifunctional amino acid. Trends in Plant Science. Retrieved March 26, 2026, from [Link]

  • Hayat, S., et al. (2012). Role of proline under changing environments. Plant Signaling & Behavior. Retrieved March 26, 2026, from [Link]

  • ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 26, 2026, from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

  • Gupta, A., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Retrieved March 26, 2026, from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved March 26, 2026, from [Link]

  • Rasmussen, S. K. (2021). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved March 26, 2026, from [Link]

  • Verslues, P. E., & Sharma, S. (2010). Proline metabolism: importance and regulation in water limited environments. Frontiers in Plant Science. Retrieved March 26, 2026, from [Link]

  • H-J, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. Retrieved March 26, 2026, from [Link]

  • da Silva, L. C. C., et al. (2023). Simultaneous quantification of 2-pyrrolidone-5-carboxylic acid (PCA), urocanic acid (UCA), and histidine (His). Journal of the Brazilian Chemical Society. Retrieved March 26, 2026, from [Link]

  • Khasanov, R. I., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules. Retrieved March 26, 2026, from [Link]

  • Ubigene. (n.d.). L-Azetidine-2-carboxylic acid Safety Data Sheet. Retrieved March 26, 2026, from [Link]

  • Vakh, C., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences. Retrieved March 26, 2026, from [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. IDrugs. Retrieved March 26, 2026, from [Link]

  • Chinese Journal of Pesticide Science. (2023). Research advances in L-azetidine-2-carboxylic acid. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Retrieved March 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (2S)-1-propyl-2-azetidinecarboxylic acid and L-proline in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate conformational properties, enhance metabolic stability, and ultimately improve therapeutic efficacy. Among the various proline analogs, (2S)-1-propyl-2-azetidinecarboxylic acid stands out as a compelling alternative to its naturally occurring counterpart, L-proline. This guide provides an in-depth, objective comparison of these two building blocks in the context of peptide synthesis, supported by structural analysis and experimental considerations.

At a Glance: Structural and Conformational Differences

L-proline, with its five-membered pyrrolidine ring, is unique among the 20 proteinogenic amino acids. Its cyclic structure imparts significant conformational rigidity to the peptide backbone, often inducing turns and disrupting secondary structures like α-helices and β-sheets.[1][2] (2S)-1-propyl-2-azetidinecarboxylic acid, a lower homologue of proline, features a more constrained four-membered azetidine ring.[3][4] The N-propyl group further modifies its steric and electronic properties.

These subtle yet significant structural distinctions have profound implications for the resulting peptide's architecture and function. The smaller ring of the azetidine analog introduces different torsional constraints on the peptide backbone compared to proline.

FeatureL-proline(2S)-1-propyl-2-azetidinecarboxylic acid
Ring Size 5-membered (pyrrolidine)4-membered (azetidine)
Backbone Dihedral Angle (φ) Locked at approximately -65°[1]Altered torsional angles, leading to different conformational preferences[3]
Conformational Flexibility Rigid, restricts peptide backbonePeptides containing azetidine are generally more flexible than those with proline[3][5]
Effect on Secondary Structure Known as a "helix breaker"[2]Can perturb normal proline-induced secondary structures[6]
N-Substitution Unsubstituted secondary amineN-propyl group

Impact on Peptide Properties: A Deeper Dive

The choice between L-proline and its N-propylated azetidine analog can significantly influence key peptide attributes relevant to drug development.

Conformational Control and Receptor Binding

The exceptional conformational rigidity of L-proline is a double-edged sword. While it can be used to stabilize bioactive conformations, it also limits the accessible conformational space. In contrast, peptides incorporating L-azetidine-2-carboxylic acid have been shown to be somewhat more flexible.[3] This increased flexibility arises from a decrease in repulsive noncovalent interactions between the ring atoms and neighboring residues.[3] This property can be advantageous in cases where a certain degree of conformational adaptability is required for optimal receptor binding. The N-propyl group on (2S)-1-propyl-2-azetidinecarboxylic acid further influences these interactions through steric hindrance and altered lipophilicity, potentially leading to unique binding profiles.

Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases.[7] The incorporation of non-natural amino acids, particularly at or near cleavage sites, is a well-established strategy to enhance metabolic stability.[7][8] The unique structure of proline analogs, including (2S)-1-propyl-2-azetidinecarboxylic acid, can hinder recognition and cleavage by peptidases that typically target L-proline-containing sequences. The N-alkylation in the azetidine analog is expected to provide an additional layer of steric shielding against enzymatic attack, a strategy that has proven successful with other N-alkylated amino acids.[9]

Illustrative Workflow: Incorporation in Solid-Phase Peptide Synthesis

The following diagram outlines the general workflow for incorporating either L-proline or (2S)-1-propyl-2-azetidinecarboxylic acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (L-Proline or Analog) Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Cleavage Cleavage & Deprotection Washing2->Cleavage After final cycle Repeat Repeat Cycle Capping->Repeat for next amino acid Capping->Cleavage After final cycle Repeat->Fmoc_Deprotection Purification Purification Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol provides a detailed methodology for the manual synthesis of a model peptide, highlighting the steps for incorporating either Fmoc-L-Pro-OH or Fmoc-(2S)-1-propyl-2-azetidinecarboxylic acid-OH.

Materials:

  • Rink Amide MBHA resin[10]

  • Fmoc-protected amino acids (including Fmoc-L-Pro-OH and Fmoc-(2S)-1-propyl-2-azetidinecarboxylic acid-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[12]

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (either Fmoc-L-Pro-OH or the azetidine analog) and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Causality: The use of a carbodiimide (DIC) and an activating agent (OxymaPure®) forms a highly reactive O-acylisourea intermediate, facilitating efficient peptide bond formation. Due to the secondary amine nature of both proline and its analog, coupling can sometimes be slower, hence a longer coupling time or a double coupling may be necessary.[9][11]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Kaiser Test (for primary amines) or Chloranil Test (for secondary amines): Perform a qualitative test to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[12]

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to prevent side reactions with reactive cationic species generated during cleavage.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Conformational Constraints

The distinct ring structures of L-proline and azetidinecarboxylic acid impose different geometric constraints on the peptide backbone, which can be visualized as follows:

Conformational_Constraint cluster_proline L-Proline Constraint cluster_azetidine (2S)-Azetidinecarboxylic Acid Constraint p_phi φ ≈ -65° p_psi ψ (more restricted) p_phi->p_psi fixed angle p_peptide Peptide Backbone p_psi->p_peptide a_phi φ (altered) a_psi ψ (more flexible) a_phi->a_psi altered angle a_peptide Peptide Backbone a_psi->a_peptide

Caption: Impact of ring structure on peptide backbone dihedral angles.

Summary and Outlook

The selection between (2S)-1-propyl-2-azetidinecarboxylic acid and L-proline is a strategic decision in peptide design, contingent on the desired therapeutic properties. While L-proline provides a well-characterized method for inducing conformational rigidity, its N-propylated azetidine counterpart offers a pathway to peptides with potentially enhanced flexibility and proteolytic stability. The smaller, more strained ring of the azetidine analog, combined with the steric and electronic effects of the N-propyl group, presents a unique tool for fine-tuning peptide conformation and bioactivity. As the field of peptide therapeutics continues to advance, the exploration of such proline analogs will undoubtedly play a crucial role in the development of next-generation drugs with improved pharmacological profiles.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961–966. [Link]

  • Vitagliano, L., et al. (1993). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 42(5), 450-456. [Link]

  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Proline. Retrieved from [Link]

  • Hodges, R. S., & Merrifield, R. B. (1975). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. The Journal of biological chemistry, 250(4), 1231–1241. [Link]

  • Biondi, L., & Formaggio, F. (2012). Proline analogues in peptide synthesis. Amino acids, 43(1), 19–42. [Link]

  • Horwell, D. C. (1995). Peptide and non-peptide ligands for substance P (NK1) receptors. Trends in biotechnology, 13(4), 132–134. [Link]

  • Raines, R. T. (2017). Proline and its pals: a cornucopia of catalytic applications. Accounts of chemical research, 50(9), 2337–2346. [Link]

  • Mauger, A. B., & Witkop, B. (1966). Analogs and homologs of proline and hydroxyproline. Chemical reviews, 66(1), 47–110. [Link]

  • Otvos, L., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Protein and peptide letters, 15(10), 1084–1089. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]

  • Hou, W., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 16(12), 1467–1482. [Link]

  • Apostolopoulos, V., Bojarska, J., Chai, T. T., & El-Seedi, H. (2021). Proline-Rich Peptides (PRPs): A Review of Their Antimicrobial, Antiviral, and Immunomodulatory Properties. Antibiotics, 10(11), 1362. [Link]

Sources

Comparative

Validation of Chiral Purity for 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-: A Comprehensive Comparison Guide

As drug development increasingly relies on conformationally restricted cyclic amino acids to enhance pharmacokinetic profiles and target specificity, the rigorous validation of chiral purity has become paramount. 2-Azeti...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on conformationally restricted cyclic amino acids to enhance pharmacokinetic profiles and target specificity, the rigorous validation of chiral purity has become paramount. 2-Azetidinecarboxylic acid, 1-propyl-, (2S)- (CAS: 255882-97-4)[1] is a prime example of a highly strained, chiral building block. However, validating its enantiomeric excess (ee) presents unique analytical challenges that render standard amino acid protocols obsolete.

As an application scientist, I have designed this guide to objectively compare the analytical alternatives for this specific molecule, explaining the causality behind the required experimental choices and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Challenges & The Derivatization Imperative

To analyze a molecule effectively, we must first understand its physicochemical behavior. Unsubstituted azetidine-2-carboxylic acids are routinely analyzed by attaching a UV-active chiral auxiliary or protecting group (such as N-Cbz or N-Boc) to the secondary amine, followed by Chiral HPLC[2][3].

The Causality of the Tertiary Amine: The target molecule, 1-propylazetidine-2-carboxylic acid, possesses an N-propyl group. Because the nitrogen is a tertiary amine, standard N-derivatization is chemically impossible . Furthermore, in its native state, the molecule exists as a zwitterion (a positively charged tertiary ammonium and a negatively charged carboxylate).

Zwitterions interact non-specifically with residual silanols on silica-based Chiral Stationary Phases (CSPs), leading to severe peak broadening. Additionally, the native molecule lacks a strong chromophore, rendering standard UV detection at 254 nm useless. Therefore, we are faced with a fundamental choice: Carboxyl-directed derivatization to enable UV-HPLC, or Direct LC-MS/MS utilizing mass-based detection.

MethodSelection Start 1-Propylazetidine-2-carboxylic acid (Tertiary Amine Zwitterion) Decision UV Chromophore Present? Start->Decision Deriv Carboxyl Derivatization (e.g., Benzyl Ester) Decision->Deriv No (Standard UV) Direct Direct Analysis Required? Decision->Direct Yes (MS/NMR) HPLC Chiral HPLC-UV (Daicel Chiralcel OD) Deriv->HPLC Rs > 1.5 LCMS Chiral LC-MS/MS (Zwitterionic Mode) Direct->LCMS High Sensitivity NMR 1H-NMR + Chiral Solvating Agent Direct->NMR Orthogonal Check

Workflow for selecting the optimal chiral purity validation method for N-alkylated azetidines.

Objective Comparison of Analytical Alternatives

To determine the chiral purity of the (2S)-enantiomer, laboratories typically choose between three distinct pathways.

Alternative A: Pre-column Esterification + Chiral HPLC-UV (The Gold Standard)

By targeting the carboxylic acid with benzyl bromide, we covalently attach a strong UV chromophore. This neutralizes the carboxylate, eliminating the zwitterionic state and allowing the molecule to interact cleanly with amylose/cellulose-based CSPs (e.g., Daicel Chiralcel OD) via hydrogen bonding and π−π stacking[4].

  • Pros: Highly reproducible; utilizes standard HPLC-UV equipment; excellent baseline resolution.

  • Cons: Requires a pre-column synthetic step; potential for racemization if esterification is too harsh.

Alternative B: Direct Chiral LC-MS/MS (The High-Throughput Choice)

Using a zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX) coupled with tandem mass spectrometry bypasses the need for derivatization.

  • Pros: Zero sample preparation; detects the intact molecule; eliminates derivatization-induced racemization risks.

  • Cons: High instrument cost; matrix effects can suppress ionization.

Alternative C: 1 H-NMR with Chiral Solvating Agents (The Orthogonal Validator)

Adding a Chiral Solvating Agent (CSA), such as (R)−(−)−2,2,2 -Trifluoro-1-(9-anthryl)ethanol (Pirkle alcohol), creates transient diastereomeric complexes in the NMR tube, splitting the proton signals of the (2S) and (2R) enantiomers.

  • Pros: Non-destructive; provides absolute structural confirmation.

  • Cons: Poor Limit of Detection (LOD ~1-2% ee); requires high-field NMR (>500 MHz).

Quantitative Performance Comparison
Analytical MethodTarget Analyte FormDetection Limit (LOD)Enantiomeric Resolution ( Rs​ )Average Run TimeRelative Cost per Sample
Chiral HPLC-UV Benzyl Ester Derivative0.05% ee> 2.015 - 25 minLow
Chiral LC-MS/MS Intact Zwitterion0.01% ee1.5 - 1.85 - 10 minHigh
1 H-NMR (+ CSA) Intact Zwitterion + CSA1.0% eeN/A (Spectral Shift)10 minMedium
Polarimetry Intact Zwitterion> 5.0% eeN/A (Bulk Rotation)2 minVery Low

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal controls that validate its own accuracy. The following methodology utilizes the esterification/HPLC-UV route, as it remains the most accessible and robust method for azetidine-2-carboxylic acid derivatives[3][5].

Protocol: Benzyl Esterification and Chiral HPLC-UV Analysis

System Self-Validation Requirement: Before analyzing the (2S) batch, you must synthesize and inject a racemic standard of 1-propylazetidine-2-carboxylic acid. If the HPLC system does not report two peaks with an area ratio of 50:50 ( ± 0.5%) and a resolution ( Rs​ ) > 1.5, the method is invalid and cannot be used to quantify the chiral purity of the (2S) sample.

Step 1: Mild Benzyl Esterification (Chromophore Tagging)

  • Dissolve 10 mg of 2-Azetidinecarboxylic acid, 1-propyl-, (2S)- in 1.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add 1.2 equivalents of potassium carbonate ( K2​CO3​ ) to deprotonate the carboxylic acid. Causality: Mild inorganic bases prevent the enolization of the α -carbon, ensuring zero racemization during derivatization.

  • Add 1.1 equivalents of benzyl bromide and stir at room temperature for 2 hours.

  • Quench with water, extract into ethyl acetate, dry over Na2​SO4​ , and evaporate to yield the benzyl ester derivative.

Mechanism A Zwitterionic State (Broad Peaks, No UV) B Benzyl Bromide / Base (Carboxylate Targeting) A->B Derivatization C Benzyl Ester Derivative (Strong UV at 254 nm) B->C Covalent Tag D Amylose/Cellulose CSP (Enantiomeric Resolution) C->D HPLC Injection

Mechanistic pathway of carboxyl-directed derivatization to enable UV-based chiral HPLC.

Step 2: Chiral HPLC Analysis

  • Column Selection: Equip the HPLC with a Daicel Chiralcel OD-H column (250 x 4.6 mm, 5 µm)[4]. Causality: The cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides deep chiral grooves that perfectly accommodate the rigid azetidine ring.

  • Mobile Phase: Hexane / Isopropanol (95:5, v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation Injection: Inject 10 µL of the derivatized racemic standard. Confirm Rs​ > 1.5.

  • Sample Injection: Inject 10 µL of the derivatized (2S)-sample.

  • Calculation: Calculate Enantiomeric Excess (ee) using the formula:

    ee(%)=Area(2S)​+Area(2R)​Area(2S)​−Area(2R)​​×100

Conclusion & Best Practices

When validating the chiral purity of 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-, the chemical structure dictates the analytical approach. Because the N-propyl group prevents standard N-derivatization, scientists must pivot to either carboxyl-derivatization for robust HPLC-UV analysis or direct LC-MS/MS. Regardless of the chosen method, the implementation of a self-validating racemic control is non-negotiable to ensure the data holds up to stringent regulatory and peer-review scrutiny.

Sources

Validation

Assessing the Biological Activity of (2S)-1-Propylazetidine-2-Carboxylic Acid Analogs: A Comparative Application Guide

Executive Summary & Scientific Rationale In the landscape of peptidomimetics and small-molecule drug discovery, azetidine-2-carboxylic acid (Aze) serves as a critical four-membered ring homologue of proline. However, una...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of peptidomimetics and small-molecule drug discovery, azetidine-2-carboxylic acid (Aze) serves as a critical four-membered ring homologue of proline. However, unalkylated L-Aze is inherently toxic; it is recognized by prolyl-tRNA synthetase and misincorporated into nascent proteins, leading to severe protein misfolding, ER stress, and teratogenesis [1].

To harness the unique steric constraints of the azetidine ring without the associated toxicity, medicinal chemists utilize N-alkylated derivatives. (2S)-1-propylazetidine-2-carboxylic acid and its downstream analogs represent a paradigm shift. The addition of the 1-propyl group converts the secondary amine into a tertiary amine, creating a steric blockade that entirely prevents tRNA mischarging. This modification transforms the molecule from a toxic biological disruptor into a metabolically stable, highly lipophilic scaffold. Today, these analogs are heavily utilized as core pharmacophores for Free Fatty Acid Receptor 2 (FFA2) antagonists [2] and as structurally rigid, highly soluble building blocks for CNS-penetrant lead libraries [3].

This guide objectively compares the biological activity of (2S)-1-propylazetidine-2-carboxylic acid analogs against natural L-Proline and unalkylated L-Aze, providing self-validating experimental frameworks for evaluating their efficacy and safety.

Comparative Performance Analysis

When selecting a cyclic amino acid scaffold for library generation or targeted ligand design, the choice dictates both the pharmacokinetic profile and the off-target toxicity of the resulting compounds. The table below summarizes the divergent biological activities of these scaffolds.

ParameterL-ProlineL-Azetidine-2-carboxylic acid (L-Aze)(2S)-1-Propylazetidine-2-carboxylic acid Analogs
Primary Utility Endogenous metabolismInducer of protein misfolding / ER stressGPCR Ligand Scaffold / CNS Building Block
tRNA Misincorporation High (Natural substrate)High (Toxic misincorporation) [1]None (Sterically blocked)
ER Stress Induction BaselineHigh (Activates PERK/ATF6 pathways)None
Targeted GPCR Activity InactiveInactiveHigh (e.g., FFA2 Antagonism, IC50 ~9 nM for optimized hits) [2]
Lipophilicity & BBB Permeability LowLowHigh (Propyl group enhances CNS diffusion) [3]

Mechanistic Divergence: Toxicity vs. Targeted Modulation

The fundamental difference between unalkylated Aze and its 1-propyl analogs lies in their interaction with the cellular translation machinery. The diagram below illustrates how N-alkylation bypasses the Unfolded Protein Response (UPR) pathway, preserving the structural benefits of the azetidine ring for targeted receptor modulation.

G cluster_0 Unalkylated Azetidine (L-Aze) cluster_1 (2S)-1-Propylazetidine Analogs Aze L-Azetidine-2-carboxylic acid tRNA Prolyl-tRNA Mischarging Aze->tRNA ER_Stress ER Stress & Toxicity (PERK/ATF6) tRNA->ER_Stress PropylAze (2S)-1-Propylazetidine- 2-carboxylic acid Steric Steric Blockade (No Mischarging) PropylAze->Steric Steric->tRNA Bypasses Target GPCR/CNS Target Modulation Steric->Target

Mechanistic divergence of L-Aze toxicity vs. targeted GPCR modulation by N-alkylated analogs.

Experimental Workflows: Self-Validating Protocols

To rigorously assess the biological activity of newly synthesized (2S)-1-propylazetidine-2-carboxylic acid analogs, researchers must validate both the absence of off-target toxicity (ER stress) and the presence of on-target efficacy (GPCR modulation). The following protocols are designed as self-validating systems, ensuring that assay mechanics are sound regardless of the experimental compound's performance.

Protocol 1: Validation of Scaffold Non-Toxicity (ER Stress & Misfolding Assay)

Objective: Confirm that the N-alkylated analog does not misincorporate into proteins and trigger the UPR, unlike its unalkylated counterpart [1].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HeLa cells at 1×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment (Self-Validating Setup):

    • Negative Control: Vehicle (0.1% DMSO). Establishes baseline UPR markers.

    • Positive Control: Thapsigargin (1 μM). A potent ER calcium pump inhibitor that guarantees the induction of ER stress, validating the detection antibodies.

    • Comparator: L-Aze (5 mM). Known to induce ATF6 cleavage [1].

    • Test Compound: (2S)-1-propylazetidine analog (5 mM).

  • Incubation: Treat cells for 9 hours to allow sufficient time for protein misfolding and UPR activation.

  • Protein Extraction & Western Blotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Run 30 μg of protein on a 10% SDS-PAGE gel.

  • Detection: Probe for ATF6 (full-length 90 kDa and cleaved 50 kDa), Phospho-eIF2α, and GAPDH (loading control).

Causality & Rationale: Unalkylated L-Aze will show a distinct band at 50 kDa (cleaved ATF6), proving misincorporation-induced stress. If the 1-propyl analog is truly sterically blocked from tRNA charging, its lane will mirror the negative control. The inclusion of Thapsigargin ensures that a negative result for the test compound is due to its biological safety, not a failure of the Western blot.

Protocol 2: Functional Efficacy Screen (FFA2 GPCR Antagonism)

Objective: Assess the targeted biological activity of the synthesized analogs against the Gi/Gq-coupled Free Fatty Acid Receptor 2 (FFA2/GPR43) [2].

Step-by-Step Methodology:

  • Assay Preparation: Plate CHO-K1 cells stably expressing human FFA2 at 2×104 cells/well in a 384-well plate.

  • Pre-incubation (Self-Validating Setup):

    • Negative Control: Vehicle (0.1% DMSO).

    • Positive Control: GLPG0974 (100 nM). A clinically validated FFA2 antagonist [2] that ensures the assay can detect active inhibition.

    • Test Compounds: Serial dilutions of (2S)-1-propylazetidine analogs (1 nM to 30 μM).

    • Incubate for 30 minutes at room temperature.

  • Agonist & Forskolin Stimulation: Add 1 mM Sodium Acetate (endogenous FFA2 agonist) concurrently with 10 μM Forskolin.

  • Readout: Measure intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay kit.

Causality & Rationale: Because FFA2 is a Gi-coupled receptor, agonist (acetate) binding inhibits adenylyl cyclase, lowering cAMP levels. Forskolin is strictly required to artificially stimulate adenylyl cyclase, raising the "ceiling" of cAMP so that the Gi-mediated decrease is measurable (expanding the assay's dynamic range). An effective (2S)-1-propylazetidine analog will antagonize the receptor, blocking the acetate-induced drop in cAMP. The IC50 is calculated based on the restoration of the Forskolin-induced cAMP signal.

References

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries National Institutes of Health (PMC). URL:[Link]

Comparative

Benchmarking 2-Azetidinecarboxylic acid, 1-propyl-, (2S)- against natural amino acids

Title: Benchmarking (2S)-1-Propylazetidine-2-carboxylic Acid: A Next-Generation Conformational Restrictor in Peptidomimetics Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking (2S)-1-Propylazetidine-2-carboxylic Acid: A Next-Generation Conformational Restrictor in Peptidomimetics

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The transition from natural amino acids to constrained peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the poor pharmacokinetic profiles of native peptides. While L-Proline is the classical inducer of structural turns, its lower homologue, L-azetidine-2-carboxylic acid (L-Aze), provides enhanced conformational rigidity[1]. Building upon this, (2S)-1-propylazetidine-2-carboxylic acid introduces an N-alkylated modification that fundamentally alters the molecule's physicochemical properties. This guide objectively benchmarks this non-natural amino acid against its natural counterparts, detailing the causality behind its structural behavior and providing self-validating experimental protocols for its application.

Structural Causality: The Convergence of Ring Strain and N-Alkylation

To understand the utility of (2S)-1-propylazetidine-2-carboxylic acid, one must dissect the physical chemistry governing its structure.

  • Ring Contraction (The Azetidine Core): Unlike the 5-membered pyrrolidine ring of L-Proline, the 4-membered azetidine ring of L-Aze is quasi-planar. This severe ring strain restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone, significantly reducing the accessible conformational space[2].

  • N-Alkylation (The Propyl Substitution): The addition of an N-propyl group converts the secondary amine of L-Aze into a tertiary amine. In medicinal chemistry, N-alkylation of strained heterocycles is a proven strategy to increase lipophilicity and membrane permeability[3].

  • Peptide Incorporation Dynamics: Because the nitrogen is fully alkylated, (2S)-1-propylazetidine-2-carboxylic acid cannot act as an internal hydrogen-bond donor or participate as the amine component in a standard peptide elongation cycle. Instead, it serves as a highly effective N-terminal capping group or a standalone pharmacophore. When coupled to the N-terminus of a peptide, the steric bulk of the propyl group forces a distinct cis/trans isomerization equilibrium on the adjacent amide bond, often stabilizing bioactive conformations such as β -turns[4],[5].

G A L-Proline (5-Membered Ring) B L-Azetidine-2-carboxylic acid (4-Membered Ring) A->B Ring Contraction C (2S)-1-Propylazetidine-2-carboxylic acid (N-Alkylated 4-Membered Ring) B->C N-Propylation D Increased Ring Strain Restricted phi / psi Angles B->D Consequence E Steric Hindrance at Nitrogen Altered cis/trans Ratio C->E Consequence F Enhanced Lipophilicity Proteolytic Resistance C->F Consequence D->E

Caption: Mechanistic impact of ring contraction and N-alkylation on peptide conformation.

Quantitative Benchmarking: Physicochemical and Conformational Profiling

The table below summarizes the theoretical and observed benchmarking metrics of (2S)-1-propylazetidine-2-carboxylic acid against L-Proline and L-Aze.

MetricL-ProlineL-Azetidine-2-carboxylic acid (L-Aze)(2S)-1-Propylazetidine-2-carboxylic acid
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Azetidine)
Nitrogen State Secondary AmineSecondary AmineTertiary Amine
Role in Synthesis Internal Residue / N-TerminalInternal Residue / N-TerminalN-Terminal Cap / Scaffold
Lipophilicity (Est. logP) ~ -1.5 (Hydrophilic)~ -1.7 (Hydrophilic)~ +0.5 to +1.0 (Lipophilic)
Aminopeptidase Resistance Low (Rapidly degraded)ModerateExtremely High
Hydrogen Bond Donor No (in peptide bond)No (in peptide bond)No (Lacks N-H entirely)

Self-Validating Experimental Protocols

To objectively validate the performance of (2S)-1-propylazetidine-2-carboxylic acid, the following integrated experimental workflows must be executed. These protocols are designed to prove causality between the compound's structure and its macroscopic behavior.

G Step1 1. Solid-Phase Synthesis (HATU/HOAt Activation) Step2 2. Cleavage & Purification (RP-HPLC) Step1->Step2 Step3 3. NMR Spectroscopy (NOESY/ROESY Analysis) Step2->Step3 Step4 4. Proteolytic Assay (LC-MS/MS Monitoring) Step2->Step4 Data1 cis/trans Isomerization Ratio Step3->Data1 Data2 Enzymatic Half-Life (t1/2) Step4->Data2

Caption: Benchmarking workflow from synthesis to structural and stability validation.

Protocol A: N-Terminal Capping via Solid-Phase Peptide Synthesis (SPPS)

Objective: Efficiently couple the sterically hindered carboxylic acid of (2S)-1-propylazetidine-2-carboxylic acid to the N-terminus of a model peptide (e.g., H-Phe-Leu-NH2). Causality: The N-propyl group and the compact 4-membered ring create significant steric shielding around the carboxylate. Standard carbodiimides (e.g., DIC) will yield poor coupling kinetics. We must use highly reactive uronium salts (HATU) to drive the formation of the active ester.

  • Swell the resin-bound, N-deprotected peptide in DMF for 30 minutes.

  • In a separate vial, pre-activate 3.0 equivalents of (2S)-1-propylazetidine-2-carboxylic acid with 2.9 equivalents of HATU and 3.0 equivalents of HOAt in DMF.

  • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture to initiate active ester formation. Stir for 2 minutes.

  • Transfer the activated mixture to the resin and agitate for 2 to 4 hours at room temperature (extended coupling time is critical due to steric hindrance).

  • Wash the resin extensively with DMF and DCM, then cleave the peptide using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail. Purify via RP-HPLC.

Protocol B: NMR Determination of cis/trans Isomerization

Objective: Quantify the structural influence of the N-propyl-Aze cap on the peptide backbone. Causality: The bulky N-propyl group clashes with the adjacent peptide chain, forcing the newly formed amide bond into a specific cis/trans equilibrium distinct from a standard Proline cap.

  • Dissolve the purified capped peptide in 600 µL of DMSO- d6​ or H2O/D2O (9:1) at a concentration of 2-5 mM.

  • Acquire 1D 1 H NMR and 2D NOESY/ROESY spectra at 298 K.

  • Identify the Hα​ protons of the azetidine ring and the adjacent residue (e.g., Phenylalanine).

  • Validation Metric: Integrate the cross-peaks corresponding to the dαα​ (indicative of cis conformation) and dαN​ (indicative of trans conformation) connectivities. Calculate the cis/trans ratio. You will observe a marked shift compared to L-Proline due to the unique spatial constraints of the N-propyl group.

Protocol C: Exopeptidase Stability Assay

Objective: Benchmark the proteolytic resistance conferred by the N-alkylated azetidine ring against Leucine Aminopeptidase (LAP). Causality: Aminopeptidases require a free primary or secondary amine at the N-terminus to coordinate with their catalytic metal centers (e.g., Zn2+ ). The tertiary amine of the N-propyl group, combined with the restricted trajectory of the azetidine ring, abolishes this coordination.

  • Prepare a 100 µM solution of the N-propyl-Aze capped peptide in 50 mM Tris-HCl buffer (pH 7.5). Prepare a parallel control using an L-Proline capped peptide.

  • Add Leucine Aminopeptidase (LAP) to a final concentration of 2 U/mL.

  • Incubate at 37 °C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quench the reaction immediately by adding 50 µL of 1% TFA in acetonitrile.

  • Analyze the aliquots via LC-MS/MS to quantify the remaining intact peptide.

  • Validation Metric: Plot the concentration over time to determine the half-life ( t1/2​ ). The (2S)-1-propylazetidine-2-carboxylic acid capped peptide will act as a self-validating system, demonstrating near-total resistance compared to the rapid degradation of the control.

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-

A Guide for Researchers and Drug Development Professionals This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-. Adherence to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is synthesized from regulatory standards and established laboratory safety practices.

Hazard Assessment and Waste Characterization

The parent compound is classified as an acute oral toxin (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation[1]. Therefore, 2-Azetidinecarboxylic acid, 1-propyl-, (2S)- must be managed as a regulated hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to make this determination[2]. Never dispose of this chemical in the regular trash or down the sewer drain[3][4].

Table 1: Hazard Profile (Inferred)

Property Hazard Information Rationale & Source
Physical State Solid, crystalline powder. Based on related azetidine carboxylic acids[5][6].
Acute Toxicity Harmful if swallowed. Classified as Acute Toxicity, Oral (Category 4)[1].
Irritation Causes skin and serious eye irritation. May cause respiratory tract irritation. Potential for irritation upon contact with skin, eyes, or if inhaled as dust[1][5][7].
Incompatibilities Strong oxidizing agents, strong acids. To prevent potentially violent reactions, this chemical must be stored separately from these substance classes[7][8].

| Decomposition | Upon combustion, may produce toxic oxides of carbon (CO, CO₂) and nitrogen (NOx). | Thermal decomposition generates hazardous byproducts[7][8]. |

Personal Protective Equipment (PPE)

Given the hazard profile, stringent adherence to PPE is mandatory to minimize exposure during handling and disposal. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to ensure proper protective equipment is used[9][10][11].

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use[7].

  • Eye/Face Protection : Use safety glasses with side shields or safety goggles conforming to EN166 or ANSI Z87.1 standards[1][7].

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned[1].

  • Respiratory Protection : If there is a risk of generating dust, work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 (or better) particulate respirator may be required[7].

Step-by-Step Disposal Protocol

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[3][12]. The following steps ensure compliance with EPA and local regulations.

Waste Container Selection and Preparation

The primary goal is secure containment in a vessel that is compatible with the waste.

  • Select a Container : The best container is often the original manufacturer's bottle[12]. If unavailable, use a new, clean, high-density polyethylene (HDPE) or glass bottle with a screw-top lid. Ensure the container material is compatible with the chemical to prevent leaks or degradation[2][13].

  • Condition : The container must be in good condition, free of cracks, and able to be sealed securely to prevent leaks[12].

  • Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub or bin) to contain any potential spills[4].

Waste Labeling

Proper labeling is a critical regulatory requirement and is essential for safety. A waste container must be labeled as soon as the first drop of waste is added[4].

  • Attach a Hazardous Waste Tag : Obtain an official hazardous waste tag from your institution's EHS department[3].

  • Complete All Fields :

    • Write the words "Hazardous Waste " clearly[3].

    • List the full chemical name : "2-Azetidinecarboxylic acid, 1-propyl-, (2S)-". Do not use abbreviations, formulas, or trade names[3][4]. For mixtures, list all components and their approximate percentages.

    • Indicate the quantity of waste in the container.

    • Mark the appropriate hazard characteristics (e.g., Toxic, Irritant)[3].

    • Fill in the generator's name , laboratory location (building and room number), and contact information[3].

    • Note the accumulation start date (the date the first of the waste was added to the container)[3].

Segregation and Storage

Waste must be stored safely in a designated area pending pickup.

  • Designate a Satellite Accumulation Area (SAA) : This is a location at or near the point of waste generation and under the control of laboratory personnel[14]. It must not be in a public hallway or area of general traffic[4].

  • Segregate Incompatibles : Store the waste container away from incompatible materials, specifically strong oxidizing agents and strong acids[2][13]. Physical barriers or separate secondary containment bins should be used.

  • Keep Containers Closed : Waste containers must remain tightly sealed at all times except when waste is being added[4][12][14].

  • Adhere to Accumulation Limits : Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart[12][14]. While this compound is not currently P-listed, it is good practice to request waste pickup frequently to avoid approaching limits.

Arranging for Final Disposal

Laboratory personnel must not transport hazardous waste across public roads or attempt to dispose of it themselves[12].

  • Request Pickup : Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your EHS department, following their specific procedures[3][12].

  • Documentation : Complete any required forms, such as a waste manifest, as instructed by EHS. This tracking is part of the "cradle-to-grave" management system mandated by the EPA[15].

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert : If the spill is large or you feel unsafe, evacuate the immediate area and alert your colleagues and supervisor.

  • Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill : For a small, solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

  • Clean Up : Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container[5][7][16]. Do not use a standard vacuum cleaner.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials (wipes, etc.) as hazardous waste. The first rinseate from any contaminated glassware must also be collected as hazardous waste[4].

  • Label and Dispose : Seal and label the container holding the spill cleanup materials as hazardous waste and arrange for EHS pickup.

Waste Minimization

As part of a compliant Chemical Hygiene Plan, laboratories should actively seek to reduce the volume of waste generated[9][14].

  • Order only the quantity of chemical needed for your experiments.

  • Maintain an accurate chemical inventory to avoid purchasing duplicates.

  • Whenever possible, reduce the scale of experiments to use smaller quantities of hazardous materials.

Regulatory Framework

The proper management of this chemical waste is governed by several key regulations:

  • Environmental Protection Agency (EPA) : Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal[2].

  • Occupational Safety and Health Administration (OSHA) : The Laboratory Standard (29 CFR 1910.1450) mandates safe laboratory practices, including the development of a Chemical Hygiene Plan (CHP) that covers waste disposal procedures to protect workers[9][11][17].

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-.

G start Start: Waste Generation characterize Step 1: Characterize Waste (Treat as Hazardous) start->characterize ppe Step 2: Don Appropriate PPE characterize->ppe container Step 3: Select & Prepare Compatible Container ppe->container label Step 4: Complete & Affix Hazardous Waste Label container->label store Step 5: Store in Designated SAA (Segregate Incompatibles) label->store pickup Step 6: Request Pickup from EHS/Waste Contractor store->pickup spill Spill Occurs store->spill end End: Proper Disposal pickup->end spill_protocol Follow Spill Cleanup Protocol (Section 4) spill->spill_protocol spill_protocol->container Collect spill debris as hazardous waste

Caption: Disposal workflow for 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Laboratory Chemical Waste Management Practices. Duke Safety.
  • Best Practices for Managing Labor
  • 29 CFR 1910.
  • Laboratory Safety Guidance.
  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
  • The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf.
  • L-Azetidine-2-carboxylic acid-SDS. MedChemExpress.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • L-2-Azetidinecarboxylic acid(2133-34-8). ChemicalBook.
  • Identification of the substance / mixture and the company / undertaking. CLEARSYNTH.
  • Chemical Waste Disposal. Stanford Environmental Health & Safety.
  • Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid. Cole-Parmer.
  • Hazardous Waste and Disposal Consider
  • SAFETY DATA SHEET - (S)-(-)-Azetidine-2-carboxylic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Azetidine-3-carboxylic acid. Fisher Scientific.

Sources

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